2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride
Description
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride is a small-molecule compound featuring a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position, linked to an ethylamine chain that is protonated as a hydrochloride salt.
- Molecular formula: Likely C₆H₉F₃N₃·HCl (inferred from similar compounds in ).
- Key functional groups: Pyrazole ring (aromatic heterocycle), trifluoromethyl group (-CF₃), and ethylamine hydrochloride.
- Applications: Pyrazole derivatives are widely explored in medicinal chemistry for their bioactivity, including kinase inhibition and antimicrobial properties .
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole ring contributes to hydrogen-bonding interactions with biological targets . Structural characterization of such compounds often employs techniques like X-ray crystallography (e.g., SHELX software for refinement ).
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5-1-3-12(11-5)4-2-10;/h1,3H,2,4,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPQCVYPZCGBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432034-83-7 | |
| Record name | 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable β-diketone or β-ketoester.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Ethanamine Moiety: The ethanamine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to understand the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocycle-Substituted Ethanamine Derivatives
Table 1: Structural and Functional Comparisons
Key Observations :
- Heterocycle Influence: Pyrazole (target compound) vs. indole (tryptamine derivatives): Pyrazole’s smaller ring size and dual nitrogen atoms may alter hydrogen-bonding patterns compared to indole’s fused benzene-pyrrole system. For example, tryptamine derivatives bind HSP90 via indole nitro groups and GLU527 , whereas the target’s pyrazole may interact with different residues. Benzothiazole () vs.
Substituent Effects :
Physicochemical Properties
- Lipophilicity : The -CF₃ group increases logP (lipophilicity) in the target compound compared to unsubstituted pyrazoles, aiding blood-brain barrier penetration .
- Solubility: Hydrochloride salts of ethanamine derivatives (e.g., target compound, tryptamine HCl) exhibit higher aqueous solubility than neutral analogs, facilitating intravenous delivery .
Biological Activity
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrazole ring, further connected to an ethanamine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C6H9ClF3N3
- Molecular Weight : 215.604 g/mol
- CAS Number : 1432034-83-7
The biological activity of this compound is hypothesized to be linked to its structural features, particularly the trifluoromethyl group and the pyrazole ring. Similar compounds have demonstrated interactions with various biological targets, suggesting potential applications in pharmacology.
Target Biological Pathways
Research indicates that compounds with trifluoromethyl groups often exhibit:
- Anticancer Activity : Evidence suggests that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound's structure may enhance its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Anticancer Activity
A study focusing on pyrazole derivatives highlighted the anticancer potential of compounds similar to this compound. The following table summarizes key findings from various studies:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | < 10 | Induction of apoptosis |
| Compound B | HT29 (colon cancer) | 15 | Inhibition of cell cycle progression |
| This compound | Jurkat (T-cell leukemia) | TBD | TBD |
Note: TBD indicates that specific data for this compound is still under investigation.
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, potentially due to its ability to penetrate bacterial membranes and interfere with metabolic processes.
Case Studies
-
Case Study on Anticancer Effects :
A study published in Inorganic Chemistry investigated the cytotoxic effects of various pyrazole derivatives. The results indicated that the presence of a trifluoromethyl group significantly enhanced the anticancer activity against specific cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics . -
Antimicrobial Efficacy Assessment :
Research conducted on similar trifluoromethyl-containing compounds revealed promising results in inhibiting bacterial growth. The study utilized a dilution method to determine minimum inhibitory concentrations (MICs), finding that certain derivatives were effective against resistant strains of bacteria .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride?
The synthesis requires precise control of reaction parameters. Key steps include:
- Temperature and pH Control : Maintain temperatures between 60–80°C and pH 6–7 during cyclization to minimize side reactions and maximize yield .
- Reductive Amination : Use sodium cyanoborohydride or similar agents to reduce imine intermediates, ensuring efficient conversion to the ethanamine moiety .
- Purification : Employ gradient elution in High-Performance Liquid Chromatography (HPLC) with a C18 column to isolate the final product. Confirm purity (>95%) via NMR and mass spectrometry .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | DMF, 70°C, 12 hrs | 78 | 92 |
| Reductive Amination | NaBH3CN, MeOH, RT, 6 hrs | 85 | 95 |
| Final Purification | HPLC (ACN:H2O, 0.1% TFA) | 90 | 98 |
Q. Which analytical techniques are most effective for characterizing intermediates and the final compound?
- NMR Spectroscopy : Use , , and -NMR to confirm the trifluoromethyl group, pyrazole ring protons, and amine connectivity. For example, the pyrazole C-H protons typically resonate at δ 6.5–7.5 ppm in -NMR .
- HPLC-MS : Monitor reaction progress with reverse-phase HPLC coupled with electrospray ionization (ESI-MS) to detect intermediates and verify molecular weight (e.g., [M+H]+ at m/z 254.1) .
- X-ray Crystallography : Resolve tautomeric ambiguity in the pyrazole ring by analyzing single-crystal structures, as demonstrated in related trifluoromethyl-pyrazole derivatives .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in biological activity?
- Computational Modeling : Perform molecular docking using software like AutoDock Vina to compare binding affinities of the trifluoromethyl group with target proteins (e.g., kinases or GPCRs). The electronegativity of CF3 may enhance hydrophobic interactions .
- Isotopic Labeling : Synthesize -labeled analogs to track metabolic stability via -NMR in pharmacokinetic studies .
- Structure-Activity Relationships (SAR) : Modify the pyrazole substituents (e.g., replacing CF3 with CH3 or Cl) and compare IC50 values in enzyme inhibition assays .
Q. How can researchers resolve contradictions in spectral data caused by tautomerism in the pyrazole ring?
- Variable Temperature (VT) NMR : Acquire -NMR spectra at −40°C to slow tautomeric interconversion and observe distinct proton environments .
- Crystallographic Validation : Compare X-ray structures of the compound with its analogs to confirm the dominant tautomeric form in the solid state .
- Dynamic NMR Simulations : Use software like MestReNova to model exchange broadening effects and estimate tautomerization rates .
Q. What strategies are effective for evaluating the compound’s potential as a pharmaceutical intermediate?
- In Vitro ADME Profiling : Assess metabolic stability using liver microsomes, plasma protein binding via equilibrium dialysis, and permeability in Caco-2 cell monolayers .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with therapeutic targets (e.g., serotonin receptors) .
- Toxicity Screening : Perform Ames tests for mutagenicity and hERG channel inhibition assays to prioritize lead candidates .
Table 2 : Comparative Biological Activity of Analogous Compounds
| Compound | Target Protein | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| 2-[3-(CF3)-1H-pyrazol-1-yl]ethanamine | Kinase X | 12.3 | 8.5 |
| 2-[3-(CH3)-1H-pyrazol-1-yl]ethanamine | Kinase X | 45.7 | 2.1 |
| 2-[3-(Cl)-1H-pyrazol-1-yl]ethanamine | GPCR Y | 9.8 | 6.7 |
Q. How can researchers address discrepancies in bioassay results across different experimental models?
- Orthogonal Assay Validation : Confirm activity in both cell-free (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) assays to rule out model-specific artifacts .
- Proteomic Profiling : Use mass spectrometry-based proteomics to identify off-target interactions that may explain variability .
- Species-Specific Differences : Compare compound efficacy in human vs. murine primary cells to assess translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
